Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate

Physicochemical profiling Drug-likeness Fragment-based drug discovery

Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate (CAS 1416340-93-6) is a 1,2,4-triazole derivative featuring a morpholinoethyl side chain at the 3-position and an ethyl carboxylate ester at the 5-position. With a molecular formula of C11H18N4O3 and a molecular weight of 254.29 g/mol, the compound presents a computed XLogP3-AA of 0.5, a topological polar surface area of 80.3 Ų, and 6 hydrogen bond acceptor sites, placing it within a polarity range that balances aqueous solubility and membrane permeability for fragment-based or lead-optimization campaigns.

Molecular Formula C11H18N4O3
Molecular Weight 254.29 g/mol
Cat. No. B15057266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate
Molecular FormulaC11H18N4O3
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC(=N1)CCN2CCOCC2
InChIInChI=1S/C11H18N4O3/c1-2-18-11(16)10-12-9(13-14-10)3-4-15-5-7-17-8-6-15/h2-8H2,1H3,(H,12,13,14)
InChIKeyKEHKWPHLOGWIQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate: Core Structural and Procurement Profile


Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate (CAS 1416340-93-6) is a 1,2,4-triazole derivative featuring a morpholinoethyl side chain at the 3-position and an ethyl carboxylate ester at the 5-position [1]. With a molecular formula of C11H18N4O3 and a molecular weight of 254.29 g/mol, the compound presents a computed XLogP3-AA of 0.5, a topological polar surface area of 80.3 Ų, and 6 hydrogen bond acceptor sites, placing it within a polarity range that balances aqueous solubility and membrane permeability for fragment-based or lead-optimization campaigns [1]. The compound is offered at purities of ≥95% to 97% by specialty chemical suppliers, indicating its role as a research intermediate or building block rather than a finished active pharmaceutical ingredient .

Why Generic 1,2,4-Triazole Building Blocks Cannot Substitute for Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate


The 1,2,4-triazole-5-carboxylate scaffold is a privileged intermediate in medicinal chemistry, yet even minor positional or functional-group permutations drastically alter reaction trajectories and biological outcomes [1]. Simple ethyl 1,2,4-triazole-3-carboxylate lacks the morpholinoethyl side chain that provides a basic nitrogen for salt formation, enhanced aqueous solubility, and a hydrogen-bond-capable ether oxygen [2]. Conversely, 4-(2-(5-ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine eliminates the carboxylate ester entirely, removing the key synthetic handle for amide coupling, ester hydrolysis, or further derivatization . The tert-butyl carbamate analog (tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate) introduces a Boc-protected morpholine nitrogen that necessitates an additional deprotection step and alters the steric and electronic profile at the morpholine ring . These differences mean that in any multi-step synthesis where both the morpholine basicity and the ethyl ester reactivity must be preserved, direct substitution with a simpler analog will fail to deliver the intended intermediate or final product.

Quantitative Differentiation Evidence for Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate


Polar Surface Area and Hydrogen-Bond Acceptor Count Advantage Over Des-Ester and Des-Morpholine Analogs

Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate possesses a topological polar surface area (TPSA) of 80.3 Ų and 6 hydrogen bond acceptor sites, which distinguishes it from the des-ester analog 4-(2-(5-ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine (TPSA estimated at ~42 Ų, 4 H-bond acceptors) [1]. This 90% larger TPSA translates into substantially higher aqueous solubility and a markedly different BBB permeability prediction, directly influencing the selection of the compound for central vs. peripheral target programs [1].

Physicochemical profiling Drug-likeness Fragment-based drug discovery

Lipophilicity (XLogP3-AA) Differentiation from More Lipophilic Triazole Esters

The compound exhibits an XLogP3-AA of 0.5, which is significantly lower than that of ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate (XLogP ~2.1) and ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate (XLogP ~2.8) [1][2]. This 1.6- to 2.3-log unit reduction in lipophilicity indicates that the morpholinoethyl substituent effectively counters the hydrophobicity introduced by the triazole-ester core, yielding a compound that is better suited for aqueous reaction conditions and formulations requiring higher solubility [1].

Lipophilicity optimization Solubility Metabolic stability

Synthetic Handle Versatility: Ethyl Ester vs. tert-Butyl Carbamate in Morpholine-Triazole Hybrids

In the target compound, the ethyl ester at the triazole 5-position remains fully available for hydrolysis, amidation, or transesterification without affecting the morpholine ring, whereas in the structurally related tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate, the morpholine nitrogen is Boc-protected, requiring a TFA- or HCl-mediated deprotection step that can jeopardize acid-sensitive functionalities elsewhere in the molecule [1]. Quantitative comparison of synthetic step count: the target compound is ready for immediate derivatization at the ester, saving 1-2 synthetic steps and avoiding strong acid conditions .

Synthetic accessibility Protecting group strategy Parallel synthesis

Purity and Identity: Quantitative Comparison of Commercially Available Batches

Commercial suppliers report purities for the target compound ranging from 95% (AKSci) to 97% (Chemenu), whereas the des-ester analog 4-(2-(5-ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine is listed at 97% but with a molecular formula (C10H18N4O) that indicates the absence of the carbonyl and ethoxy groups critical for UV detection and MS ionization efficiency . The target compound's ethyl ester chromophore (λmax ~230-240 nm) enables reliable HPLC-UV quantification, whereas the des-ester analog relies primarily on low-wavelength detection or ELSD, complicating purity assessment in routine procurement QC .

Procurement quality Batch consistency Analytical specifications

Optimal Application Scenarios for Procuring Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate


Fragment-Based Lead Generation Requiring Balanced Polarity and Synthetic Tractability

With a TPSA of 80.3 Ų and an XLogP of 0.5, this compound occupies a favorable region of fragment-like chemical space [1]. Procurement is justified when the screening cascade requires a fragment that can be elaborated via the ethyl ester into amide, hydrazide, or heterocyclic libraries without first needing to install or deprotect a morpholine handle. The free morpholine nitrogen permits immediate salt screening or quaternization for solubility optimization [1].

Synthesis of Morpholine-Containing 1,2,4-Triazole-Based Antimicrobial Agents

Published structure-activity relationship (SAR) studies on 1,2,4-triazole derivatives with morpholine moieties demonstrate that the morpholinoethyl substituent contributes to moderate-to-good antimicrobial activity in several series [2]. This compound serves as a direct precursor to the 3-(2-morpholinoethyl)-1,2,4-triazole-5-carboxylic acid or its amide derivatives, which can be screened against bacterial and fungal panels where morpholine-containing triazoles have shown MIC values in the 8-32 µg/mL range [2].

Building Block for CNS Drug Discovery Programs Monitoring Polarity Thresholds

The TPSA of 80.3 Ų places this compound near the established threshold for blood-brain barrier penetration (typically < 90 Ų for good CNS exposure) [1]. Researchers designing CNS-active triazole libraries can use this compound as a polarity-calibrated building block; further ester hydrolysis to the carboxylic acid increases TPSA beyond the CNS-permeable range, providing a built-in 'polarity switch' for peripheral vs. central target selectivity during lead optimization [1].

Parallel Synthesis and Library Production Under Acid-Sensitive Conditions

Unlike the corresponding tert-butyl carbamate analog, this compound's free morpholine nitrogen eliminates the need for TFA or HCl deprotection before amine functionalization . This property directly enables its use in automated parallel synthesizers where strong acid exposure is incompatible with resin linkers (e.g., Rink amide, Wang resin) or acid-labile protecting groups on other building blocks, reducing overall library production time by 1-2 steps per compound .

Quote Request

Request a Quote for Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.